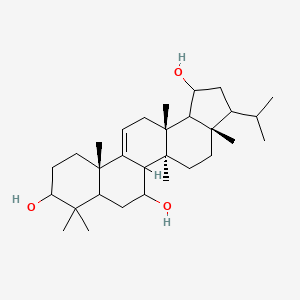
(+)-Rubiarbonol B; Rubianol h
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Rubiarbonol B, also known as Rubianol h, is a naturally occurring compound found in certain plant species. It belongs to the class of organic compounds known as anthraquinones, which are characterized by their distinctive three-ring structure. Anthraquinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Rubiarbonol B typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: This step involves the cyclization of a suitable precursor to form the anthraquinone core structure.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired structure of (+)-Rubiarbonol B.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of (+)-Rubiarbonol B may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(+)-Rubiarbonol B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert (+)-Rubiarbonol B into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
(+)-Rubiarbonol B has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: (+)-Rubiarbonol B is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (+)-Rubiarbonol B involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: The compound can inhibit certain enzymes involved in cell proliferation and survival.
Induce Apoptosis: (+)-Rubiarbonol B can trigger programmed cell death (apoptosis) in cancer cells.
Modulate Signaling Pathways: It affects key signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
(+)-Rubiarbonol B is compared with other anthraquinones, such as:
Emodin: Known for its laxative and anticancer properties.
Aloe-emodin: Exhibits strong antimicrobial and anticancer activities.
Chrysophanol: Used for its anti-inflammatory and antimicrobial effects.
The uniqueness of (+)-Rubiarbonol B lies in its specific structural features and the distinct biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol |
InChI |
InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28+,29+,30-/m1/s1 |
InChI Key |
PZBGHZIQCYOWLL-ALQMSKAISA-N |
Isomeric SMILES |
CC(C)C1CC(C2[C@]1(CC[C@@]3([C@@]2(CC=C4C3C(CC5[C@@]4(CCC(C5(C)C)O)C)O)C)C)C)O |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


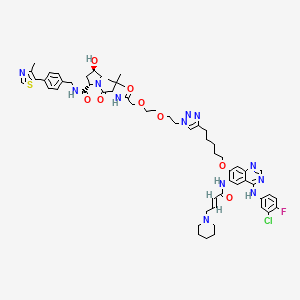
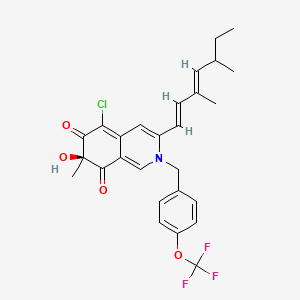
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
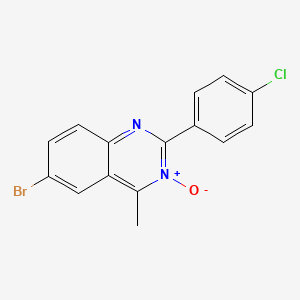
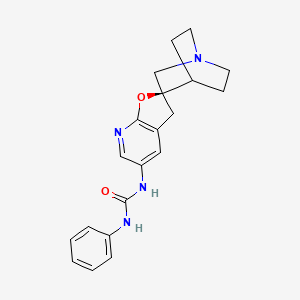
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

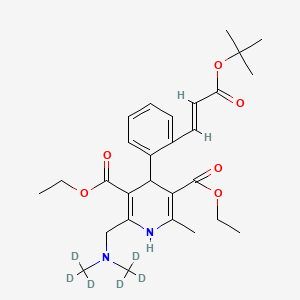
![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
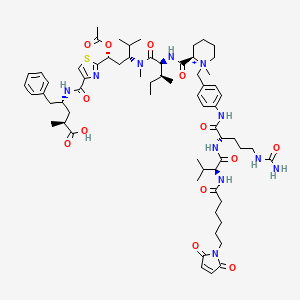
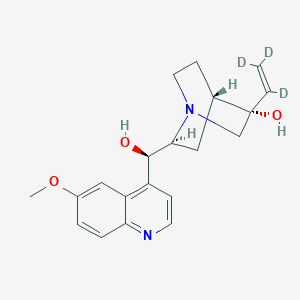
![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)

